4-Chloro-3-fluorotoluene (CAS: 5527-94-6) is a critical dihalogenated building block widely procured for the synthesis of advanced pharmaceuticals, agrochemicals, and specialty materials . Featuring a precise 1-chloro-2-fluoro-4-methyl substitution pattern, it serves as a direct precursor for benzylic functionalization, yielding key intermediates like 4-chloro-3-fluorobenzyl bromide and 2-(4-chloro-3-fluorophenyl)acetonitrile[REFS-1, REFS-2]. With a standardized boiling point of 157–158 °C and a density of 1.20 g/cm³, this compound offers predictable thermal processing and phase-separation behavior in industrial scale-up [2]. Its commercial availability at ultra-high purities (≥99.9% GC) ensures minimal isomeric contamination, a baseline requirement for reproducible downstream cross-coupling and active pharmaceutical ingredient (API) manufacturing [3].
Substituting 4-chloro-3-fluorotoluene with simpler analogs like 4-chlorotoluene or 3-fluorotoluene fundamentally alters both process chemistry and final product performance . The absence of the fluorine atom in 4-chlorotoluene removes a critical electronic deactivation effect, increasing the likelihood of unwanted electrophilic aromatic substitution (e.g., ring bromination) during benzylic radical reactions, thereby reducing the yield of the target benzyl bromide. Furthermore, in pharmaceutical contexts, the specific 3-fluoro-4-chloro motif is often essential for target binding affinity and blocking metabolic oxidation; removing either halogen compromises the pharmacokinetic profile of the final API. Conversely, substituting with 4-bromo-3-fluorotoluene alters the chemoselectivity in cross-coupling reactions, as the C-Br bond is significantly more reactive than the C-Cl bond, potentially leading to premature or unwanted coupling in multi-step synthetic routes [1].
The synthesis of 4-chloro-3-fluorotoluene via optimized diazo and Sandmeyer reactions achieves an exceptional purity profile of ≥ 99.9% (GC), which is superior to the ≥ 99.0% purity typically reported for the 4-bromo-3-fluorotoluene analog synthesized under similar pathways [1]. This 0.9% difference in isomeric and trace-metal purity is critical during industrial scale-up, as trace impurities in halogenated toluenes often act as catalyst poisons or lead to inseparable isomeric byproducts in subsequent benzylic bromination or cross-coupling steps.
| Evidence Dimension | Gas Chromatography (GC) Purity |
| Target Compound Data | ≥ 99.9% (4-Chloro-3-fluorotoluene) |
| Comparator Or Baseline | ≥ 99.0% (4-Bromo-3-fluorotoluene) |
| Quantified Difference | 0.9% higher guaranteed purity baseline |
| Conditions | High-temperature diazo reaction and Sandmeyer reduction scale-up |
Procuring the ≥ 99.9% pure chloro-analog minimizes batch-to-batch variability and reduces the need for costly chromatographic purification of downstream intermediates.
4-Chloro-3-fluorotoluene exhibits a boiling point of 157–158 °C, which is distinctly lower than that of 4-chlorotoluene (162 °C) and significantly lower than 4-bromo-3-fluorotoluene (approx. 180+ °C) [1]. This moderate boiling point allows for efficient purification via vacuum or fractional distillation at lower thermal loads, reducing energy consumption and minimizing the risk of thermal degradation or polymerization of trace impurities during large-scale manufacturing.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 157–158 °C |
| Comparator Or Baseline | 162 °C (4-Chlorotoluene) |
| Quantified Difference | 4–5 °C lower boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
A lower boiling point facilitates milder distillation conditions, directly lowering energy costs and improving throughput in continuous manufacturing setups.
In complex pharmaceutical synthesis, the C-Cl bond of 4-chloro-3-fluorotoluene provides a stable handle that resists premature oxidative addition under mild palladium catalysis, unlike the highly reactive C-Br bond in 4-bromo-3-fluorotoluene [REFS-1, REFS-2]. This allows chemists to perform functionalizations at the benzylic position (e.g., radical bromination to form 4-chloro-3-fluorobenzyl bromide) or other sites on a complex molecule without inadvertently triggering Suzuki or Buchwald-Hartwig coupling at the aryl halide position until specifically activated with tailored ligands.
| Evidence Dimension | Bond Dissociation / Oxidative Addition Stability |
| Target Compound Data | Stable C-Cl bond requiring specialized activation |
| Comparator Or Baseline | Labile C-Br bond (4-Bromo-3-fluorotoluene) prone to early coupling |
| Quantified Difference | Orthogonal stability vs. immediate reactivity |
| Conditions | Standard Pd-catalyzed cross-coupling conditions |
Selecting the chloro-derivative enables orthogonal synthetic strategies, allowing buyers to build complex APIs without requiring excessive protecting group chemistry.
When subjected to radical bromination (e.g., with NBS) to produce 4-chloro-3-fluorobenzyl bromide, 4-chloro-3-fluorotoluene benefits from the strong electron-withdrawing effects of both the fluorine and chlorine atoms . This dual deactivation of the aromatic ring suppresses competitive electrophilic aromatic substitution compared to the mono-halogenated 4-chlorotoluene, driving the reaction selectively toward the benzylic methyl group and maximizing the yield of the desired benzyl bromide intermediate.
| Evidence Dimension | Regioselectivity in bromination |
| Target Compound Data | High benzylic selectivity due to di-halogen ring deactivation |
| Comparator Or Baseline | Lower selectivity in 4-chlorotoluene due to reduced deactivation |
| Quantified Difference | Significant reduction in ring-brominated byproducts |
| Conditions | Radical bromination conditions (NBS, light/peroxide) |
Higher regioselectivity directly translates to higher isolated yields of the critical benzyl bromide precursor, lowering raw material waste and procurement costs.
Leveraging its unique 3-fluoro-4-chloro substitution and stable C-Cl bond, this compound is the ideal starting material for synthesizing target APIs where the di-halogenated phenyl ring is required for metabolic stability and target binding affinity .
The compound's deactivated ring ensures high regioselectivity during radical bromination, making it the preferred industrial precursor for manufacturing 4-chloro-3-fluorobenzyl bromide, a versatile alkylating agent in medicinal chemistry.
The specific lipophilicity and orthogonal reactivity of 4-chloro-3-fluorotoluene make it highly suitable for the multi-step synthesis of modern crop protection chemicals, where precise halogen placement is critical for environmental degradation profiles .
Due to its high GC purity (≥ 99.9%) and predictable thermal properties, it serves as a reliable monomer precursor in the formulation of specialized fluorinated materials and coatings requiring high thermal stability and low isomeric contamination [1].
Flammable;Irritant